Cyclohexyl(ethyl)sulfamoyl chloride
Description
Significance of Sulfamoyl Chlorides in Organic Synthesis
Sulfamoyl chlorides (R₂NSO₂Cl) are highly reactive compounds that serve as crucial intermediates in a multitude of organic transformations. Their reactivity stems from the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom an excellent leaving group in nucleophilic substitution reactions. fiveable.me This characteristic allows for the facile introduction of the sulfamoyl (R₂NSO₂) moiety into a wide array of organic molecules. ontosight.ai
The primary application of sulfamoyl chlorides in organic synthesis is the preparation of sulfonamides. fiveable.me The reaction of a sulfamoyl chloride with a primary or secondary amine is a robust and widely used method to form a sulfonamide bond. This linkage is a key structural motif in a vast number of biologically active compounds, including pharmaceuticals and agrochemicals. fiveable.megoogle.com For instance, many antibiotic and antihypertensive medications incorporate the sulfonamide group, often synthesized using a sulfamoyl chloride precursor. fiveable.me
Beyond sulfonamide synthesis, sulfamoyl chlorides are versatile reagents. They react with:
Alcohols and phenols to yield sulfamates, another class of compounds with applications in medicinal chemistry.
Water in hydrolysis reactions to form the corresponding sulfamic acids. ontosight.ai
Unsaturated systems like alkenes and alkynes in various addition and annulation reactions. magtech.com.cn
Nucleophiles to create a diverse range of sulfur-containing organic structures.
Furthermore, research has demonstrated their utility as precursors for other reactive intermediates, such as sulfamoyl azides, and their participation in photoredox and radical-mediated reactions to form C-S bonds. nih.govresearchgate.net Their role as intermediates extends to the production of herbicides, where they are used to build complex sulfamides and pyrrole (B145914) sulfonamides. google.com
| Reagent | Product Class | Significance |
| Amines | Sulfonamides | Core structure in many pharmaceuticals and agrochemicals. fiveable.megoogle.com |
| Alcohols/Phenols | Sulfamates | Bioactive compounds and synthetic intermediates. researchgate.net |
| Alkenes/Alkynes | Various adducts | Building blocks for complex molecules. magtech.com.cn |
| Sodium Azide (B81097) | Sulfamoyl Azides | Precursors to other nitrogen-containing heterocycles. nih.gov |
Role of Cyclohexyl(ethyl)sulfamoyl Chloride within the Sulfamoyl Chloride Class
This compound, with the chemical identifier CAS number 114108-87-1, is a specific member of the sulfamoyl chloride family. chemicalbook.com Its structure features both a bulky, aliphatic cyclohexyl group and a smaller ethyl group attached to the nitrogen atom of the sulfamoyl chloride moiety. This substitution pattern is critical in defining its specific properties and applications within academic research.
While detailed studies focusing exclusively on this compound are not extensively documented in public literature, its role can be understood by examining structurally similar compounds, such as those containing cyclohexyl(methyl)sulfamoyl or dicyclohexylsulfamoyl groups. smolecule.comevitachem.com The presence of the cyclohexyl ring introduces significant steric bulk, which can influence the compound's reactivity and the conformational properties of the resulting sulfonamides. This steric hindrance can be exploited to achieve selectivity in certain reactions.
In the context of medicinal chemistry, the cyclohexyl group can enhance a molecule's lipophilicity, which may improve its binding affinity to biological targets like enzymes or receptors. evitachem.com For example, the cyclohexyl(methyl)sulfamoyl group has been incorporated into complex molecules investigated for potential therapeutic effects. evitachem.com It is therefore plausible that this compound serves as a key building block in the synthesis of larger, more complex molecules designed for biological evaluation. evitachem.com Its utility lies in its ability to introduce the specific N-cyclohexyl-N-ethylsulfamoyl fragment into a target structure, a common strategy in the development of new chemical entities for drug discovery. evitachem.comevitachem.com
Properties of Related Cyclohexyl-Containing Sulfamoyl Chlorides
| Compound Name | Molecular Formula | Key Structural Feature(s) |
|---|---|---|
| Cyclohexyl(methyl)sulfamoyl chloride | C₇H₁₄ClNO₂S | One cyclohexyl and one methyl group on the nitrogen. smolecule.com |
Overview of Academic Research Trajectories for Sulfamoyl Chloride Derivatives
Academic research involving sulfamoyl chloride derivatives is dynamic and multifaceted, continually expanding their synthetic utility. A significant trajectory is the development of novel catalytic methods for their reactions. Modern research heavily focuses on photoredox catalysis, which uses visible light to generate sulfamoyl radicals from sulfamoyl chlorides. researchgate.netjove.com These radicals can then engage in atom transfer radical addition (ATRA) reactions with olefins to create complex β-lactam sulfonamides and other valuable aliphatic sulfonamides. researchgate.netjove.com
Another prominent research avenue involves the use of silyl (B83357) radicals to activate sulfamoyl chlorides. researchgate.net This method facilitates a single-step hydrosulfamoylation of alkenes, providing direct access to aliphatic sulfonamides, which are important in medicinal chemistry. researchgate.net These advanced synthetic strategies often aim for late-stage functionalization, where the sulfamoyl group is introduced into a complex molecule at a late point in the synthesis.
Furthermore, the investigation of the reaction mechanisms of sulfamoyl chlorides continues to be an active area of research. Studies on the hydrolysis of various sulfamoyl chlorides, for example, provide fundamental insights into their reactivity and stability, which is crucial for optimizing reaction conditions. cdnsciencepub.com Research also explores the use of sulfamoyl chlorides as precursors to other functional groups and in the construction of diverse heterocyclic systems. magtech.com.cnnih.gov The development of safer and more efficient synthetic procedures, such as continuous flow synthesis, is also a key goal to mitigate the risks associated with these highly reactive reagents. smolecule.com
Modern Research Trends for Sulfamoyl Chlorides
| Research Area | Description | Significance |
|---|---|---|
| Photoredox Catalysis | Use of visible light to generate sulfamoyl radicals for C-S bond formation. researchgate.netjove.com | Access to novel sulfonamides under mild conditions. |
| Radical-Mediated Reactions | Activation via silyl radicals for hydrosulfamoylation of alkenes. researchgate.net | Efficient, single-step synthesis of aliphatic sulfonamides. |
| Mechanistic Studies | Investigation of reaction pathways, such as hydrolysis mechanisms. cdnsciencepub.com | Fundamental understanding for process optimization. |
| Agrochemical/Pharmaceutical Synthesis | Use as key intermediates for bioactive compounds. google.comevitachem.com | Development of new herbicides and therapeutic agents. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-N-ethylsulfamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2S/c1-2-10(13(9,11)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDCOXLJAUYXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Pathways and Mechanistic Investigations of Cyclohexyl Ethyl Sulfamoyl Chloride and Analogues
Hydrolysis Mechanisms of Sulfamoyl Chlorides
The mechanism of hydrolysis for N,N-disubstituted sulfamoyl chlorides has been a topic of considerable debate, with evidence pointing towards both S(_N)1 and S(_N)2 pathways depending on the specific substrate and conditions. psu.edu
The hydrolysis of sulfamoyl chlorides can proceed through two primary nucleophilic substitution pathways. The S(_N)2 (Substitution, Nucleophilic, Bimolecular) mechanism involves a single concerted step where a water molecule attacks the electrophilic sulfur atom, and the chloride ion leaves simultaneously. masterorganicchemistry.com In contrast, the S(_N)1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process. The first and rate-determining step is the slow ionization of the sulfamoyl chloride to form a sulfonylaminium-like cation and a chloride ion, followed by a rapid attack of water on the carbocation intermediate. masterorganicchemistry.com
For many sulfonyl chlorides, the hydrolysis mechanism is considered to be S(_N)2. cdnsciencepub.comnih.gov However, for N,N-disubstituted sulfamoyl chlorides like dimethylsulfamoyl chloride, an S(_N)1 mechanism has been proposed based on several lines of evidence. cdnsciencepub.comacs.org The rate of hydrolysis for dimethylsulfamoyl chloride is notably insensitive to the presence of weak or bulky nucleophiles but is accelerated by strong nucleophiles, which supports a dissociative or S(_N)1-like pathway. cdnsciencepub.com Some studies, however, argue that even for compounds like dimethylsulfamoyl chloride, the mechanism is better described as S(_N)2, albeit with a very "loose" transition state that has significant ionic character. nih.gov
Steric hindrance at the sulfur center plays a crucial role in dictating the preferred reaction pathway. cdnsciencepub.comquora.com In N,N-disubstituted sulfamoyl chlorides, bulky alkyl groups on the nitrogen atom, such as in diethylsulfamoyl chloride or the cyclohexyl(ethyl) moiety, can effectively shield the sulfur atom from the backside attack required for an S(_N)2 mechanism. cdnsciencepub.comquora.com This steric impediment is believed to be a primary reason for the shift in mechanism from the typical S(_N)2 pathway observed for other sulfonyl chlorides to an S(_N)1 pathway for sterically hindered sulfamoyl chlorides. cdnsciencepub.com For instance, diethylsulfamoyl chloride hydrolyzes significantly faster than dimethylsulfamoyl chloride, an acceleration attributed to a mechanism involving hydrogen participation that is facilitated by the steric bulk of the ethyl groups. cdnsciencepub.com
The heat capacity of activation (ΔC(_p)) provides insight into the degree of solvent reorganization during the activation process and serves as a key indicator of the reaction mechanism. A large negative value for ΔC(_p) suggests a significant increase in solvent ordering around the transition state, which is characteristic of an S(_N)1 mechanism involving charge separation. acs.org
The hydrolysis of dimethylsulfamoyl chloride in water is marked by a large negative ΔC(_p) of -76 cal mol deg, a value comparable to those seen in the hydrolysis of tertiary halides, which are known to proceed via an S(_N)1 mechanism. acs.org This points to a high degree of solvent reorganization around the developing ionic transition state. acs.org The value changes with solvent composition, further supporting the sensitivity of the reaction to solvent structure. cdnsciencepub.comacs.org
Table 1: Heat Capacity of Activation (ΔC(_p)) for the Hydrolysis of Various Sulfamoyl Chlorides
| Compound | Solvent | ΔC(_p) (cal mol deg) | Reference |
| Dimethylsulfamoyl chloride | Water | -76 | acs.org |
| Dimethylsulfamoyl chloride | D(_2)O | -71 | acs.org |
| Diethylsulfamoyl chloride | Water | -39 | cdnsciencepub.com |
| Methylethylsulfamoyl chloride | Water | -66 | cdnsciencepub.comevitachem.com |
| Piperidylsulfamoyl chloride | Water | ~ -39 | cdnsciencepub.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Secondary deuterium (B1214612) isotope effects (k(_H)/k(_D)) are a powerful tool for elucidating reaction mechanisms. The hydrolysis of dimethylsulfamoyl chloride where the methyl hydrogens are replaced by deuterium shows a small inverse secondary γ-deuterium isotope effect (k(_H)/k(_D) = 0.95). acs.orgacs.org This is considered too small to be attributed to significant electronic release that would stabilize an S(_N)1 transition state. cdnsciencepub.com
In contrast, the hydrolysis of diethylsulfamoyl chloride exhibits a secondary deuterium isotope effect of approximately 2. cdnsciencepub.comingentaconnect.com This larger value is interpreted as strong evidence for the participation of a β-hydrogen atom in the rate-determining step, stabilizing the transition state in an S(_N)1-like process. cdnsciencepub.com
Table 2: Secondary Deuterium Isotope Effects in the Hydrolysis of Sulfamoyl Chlorides
| Compound | Isotope Effect Type | k(_H)/k(_D) | Inferred Mechanism | Reference |
| Dimethylsulfamoyl chloride | γ-deuterium | 0.95 | S(_N)1 | cdnsciencepub.comacs.org |
| Diethylsulfamoyl chloride | secondary | ~2.0 | S(_N)1 with H-participation | cdnsciencepub.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Nucleophilic Reactions of the Sulfamoyl Chloride Moiety
The sulfamoyl chloride group is a versatile electrophile that reacts with a wide range of nucleophiles, not just water. ontosight.aifiveable.me These reactions are fundamental to the synthesis of various sulfamides and other sulfur-containing compounds. rsc.org The reaction of a sulfamoyl chloride with an amine, such as aniline (B41778) or piperidine, yields the corresponding N-substituted sulfamide. psu.edu The kinetics of these aminolysis reactions have been studied and can also proceed through different mechanisms, including elimination-addition pathways involving an N-sulfonylamine intermediate, particularly with N-monosubstituted sulfamoyl chlorides. psu.edu
Studies with methanesulfonyl chloride have shown that nucleophiles like azide (B81097) and acetate (B1210297) anions react via direct nucleophilic substitution (S(_N)2) at the sulfur atom under neutral or acidic conditions. acs.org However, under more basic conditions, the mechanism can shift to one involving the formation of a sulfene (B1252967) intermediate, which is then trapped by the nucleophile. acs.org The chloroethyl groups present in some sulfamoyl chlorides can also undergo nucleophilic substitution, adding another layer of reactivity to these molecules. ontosight.ai
Radical Reactions Involving Sulfamoyl Chlorides
While single-electron reduction of sulfamoyl chlorides is challenging, they can be readily activated to participate in radical reactions through chlorine atom abstraction by a silyl (B83357) radical. nih.govacs.orgresearchgate.net This process generates a sulfamoyl radical with reaction rates comparable to the activation of sulfonyl chlorides (~10 M s). researchgate.net
This activation strategy has been harnessed for the direct synthesis of aliphatic sulfonamides from alkenes. organic-chemistry.org In a process known as hydrosulfamoylation, a silyl radical, often generated via photoredox catalysis using a photocatalyst like Eosin Y under blue LED irradiation, abstracts the chlorine atom from a sulfamoyl chloride. researchgate.netorganic-chemistry.org The resulting sulfamoyl radical adds to an alkene, and subsequent steps involving a hydrogen atom source, such as tris(trimethylsilyl)silane (B43935) (TTMSS), yield the final sulfonamide product. organic-chemistry.org This method is valued for its practicality, cost-effectiveness, and tolerance of a wide range of functional groups. nih.govorganic-chemistry.org This radical pathway provides a distinct and complementary approach to the more common nucleophilic substitution reactions of sulfamoyl chlorides. rsc.org
Annulation Reactions with Unsaturated Compounds
Annulation, or ring-forming, reactions involving sulfonyl chlorides and their analogues represent a powerful strategy for the synthesis of sulfur-containing heterocycles. magtech.com.cnresearchgate.net These reactions typically involve the reaction of the sulfonyl chloride moiety, or a derivative thereof, with an unsaturated compound such as an alkene, alkyne, or imine. magtech.com.cn For N-substituted sulfamoyl chlorides like cyclohexyl(ethyl)sulfamoyl chloride, these reactions provide pathways to complex cyclic sulfonamides.
One notable annulation reaction is the sulfa-Staudinger cycloaddition, a [2+2] cycloaddition between a sulfene (generated in situ from a sulfonyl chloride) and an imine to yield a four-membered β-sultam ring. nih.gov The reaction is proposed to proceed through a stepwise mechanism involving initial sulfonylation of the imine, followed by deprotonation and a conrotatory ring closure. nih.gov This methodology is a key route to β-sultams, which are valued as enzyme inhibitors. researchgate.net
While direct cycloadditions are well-documented, the steric hindrance presented by bulky substituents on the sulfamoyl chloride nitrogen, such as a cyclohexyl group, can significantly influence the reaction pathway. Research into one-pot tandem reactions combining sulfamoylation with an aza-Michael cyclization to produce six-membered oxathiazinane dioxide heterocycles provides specific insight. In these studies, while N-methyl, N-ethyl, and N-aryl sulfamoyl chlorides successfully underwent the one-pot reaction with α,β-unsaturated ketones, the more sterically demanding N-cyclohexyl sulfamoyl chloride failed to yield the cyclized product under the same conditions. nih.gov This failure was attributed to the increased steric bulk of the cyclohexyl substituent, which likely precludes the intramolecular aza-Michael cyclization step. nih.gov This finding suggests that for substrates like this compound, a two-step, two-pot sequence is likely required. This would involve the initial base-promoted condensation with a suitable unsaturated alcohol to form a linear sulfamate (B1201201) ester, followed by a separate, dedicated cyclization step. nih.gov
Further research has explored other cycloaddition pathways. For instance, sulfenes generated from sulfonyl chlorides can react with azatrienes in a [4+2] cycloaddition to form thiazine (B8601807) derivatives. scirp.org Additionally, modern methods have been developed for synthesizing sulfur-containing heterocycles, such as the ruthenium-catalyzed asymmetric ring-closing C-H amination of sulfamoyl azides, which produces chiral 1,2,5-thiadiazolidine-1,1-dioxides. organic-chemistry.org While not a direct reaction of the sulfamoyl chloride, this highlights a synthetic route starting from a closely related derivative.
Functional Group Transformations and Derivatization Logic
The sulfamoyl chloride functional group is a highly reactive electrophile, making compounds like this compound valuable intermediates for chemical synthesis. bohrium.com The primary utility and derivatization logic for this class of compounds centers on their role as building blocks for creating diverse libraries of sulfonamide-containing molecules, particularly for applications in medicinal chemistry. merckmillipore.com
The most fundamental transformation of a sulfamoyl chloride is its reaction with a nucleophile, which results in the substitution of the chlorine atom. The key derivatization is the reaction with primary or secondary amines to form stable N-substituted sulfonamides. merckmillipore.com This reaction is a cornerstone of drug discovery, as it allows for the systematic modification of a lead compound's structure to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles. merckmillipore.comgoogle.com For example, sulfonyl chlorides are routinely used to synthesize complex sulfonamides as potential enzyme inhibitors. merckmillipore.com
Recent advances have expanded the toolbox for sulfamoyl chloride derivatization. A notable development is the silyl radical-mediated activation for the hydrosulfamoylation of alkenes. This method, which can be initiated by a photocatalyst, involves the abstraction of the chlorine atom by a silyl radical to generate a sulfamoyl radical. researchgate.netnih.gov This radical then adds across an alkene, providing direct access to a wide range of aliphatic sulfonamides. This protocol is particularly valuable for late-stage functionalization, enabling the introduction of the sulfonamide group into complex molecules. nih.gov
Beyond reaction with simple amines, sulfamoyl chlorides can be transformed into other related functional groups. For instance, reaction with hydrazine (B178648) derivatives can yield sulfonylureas. google.com The reactivity of sulfamoyl chlorides can be compared to their fluoride (B91410) counterparts. While sulfonyl chlorides are potent electrophiles, their high reactivity can also lead to decomposition, particularly reductive collapse that yields S(IV) species. acs.org In contrast, sulfamoyl fluorides are generally more stable and are key reagents in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, which offers a highly selective and reliable method for forming sulfamides under specific catalytic conditions. acs.org This difference in reactivity informs the strategic choice of reagent for a given synthetic goal.
The derivatization logic is thus clear: this compound serves as a versatile electrophilic handle. It enables the facile introduction of the N-cyclohexyl-N-ethylsulfamoyl moiety onto a vast array of nucleophile-containing scaffolds, leading to the generation of novel chemical entities for screening and development.
Derivatization and Functionalization Strategies Involving Cyclohexyl Ethyl Sulfamoyl Chloride
Synthesis of Sulfonamide Derivatives
The reaction of cyclohexyl(ethyl)sulfamoyl chloride with primary or secondary amines is a fundamental method for the formation of N-substituted sulfonamides. This transformation is a cornerstone in the synthesis of a wide array of compounds with diverse biological activities. The resulting sulfonamides can be further functionalized, expanding their chemical space.
N-Alkyl/Aryl Sulfonamide Synthesis
The synthesis of N-alkyl and N-aryl sulfonamides from this compound proceeds through a nucleophilic substitution reaction. Primary and secondary amines, acting as nucleophiles, attack the electrophilic sulfur atom of the sulfamoyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. libretexts.orgchemguide.co.ukchemguide.co.uklibretexts.orgdocbrown.infoopenstax.orgresearchgate.netiitk.ac.in
The general reaction scheme is as follows:
General Reaction for N-Alkyl/Aryl Sulfonamide Synthesis
This method is versatile and accommodates a wide range of alkyl and aryl amines, allowing for the synthesis of a diverse library of sulfonamide derivatives. The properties of the resulting sulfonamide can be fine-tuned by varying the substituent on the amine. For instance, the reaction with cyclohexylamine (B46788) would yield N-cyclohexyl-N'-ethyl-N'-cyclohexylsulfamide, while reaction with aniline (B41778) would produce N-phenyl-N-cyclohexyl-N-ethylsulfamide.
N-Acylsulfonamide Synthesis
N-Acylsulfonamides are a class of compounds that have garnered significant interest due to their unique chemical properties and biological activities. core.ac.ukresearchgate.netorientjchem.orgresearchgate.net The synthesis of N-acylsulfonamides derived from this compound can be achieved through a multi-step process. One common strategy involves the initial reaction of this compound with ammonia (B1221849) or a primary amine to form the corresponding primary or secondary sulfonamide. This intermediate is then acylated using an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. researchgate.netorientjchem.orgresearchgate.net
An alternative and more direct approach involves the use of chlorosulfonyl isocyanate (CSI). In this method, CSI is first reacted with an alcohol to form an N-chlorosulfonyl carbamate. This intermediate then reacts with N-cyclohexylethylamine to yield a protected sulfonamide, which upon deprotection and subsequent acylation, would lead to the desired N-acylsulfonamide. core.ac.ukresearchgate.net This stepwise approach allows for the controlled introduction of the acyl group.
| Reactant 1 | Reactant 2 | Product Class | General Conditions |
| This compound | Primary/Secondary Amine | N-Alkyl/Aryl Sulfonamide | Base (e.g., triethylamine, pyridine) |
| Cyclohexyl(ethyl)sulfonamide | Acyl Chloride/Anhydride | N-Acylsulfonamide | Base |
| Chlorosulfonyl isocyanate, Alcohol, N-cyclohexylethylamine | Acylating Agent | N-Acylsulfonamide | Multi-step, involves protection/deprotection |
Formation of Sulfamate (B1201201) Esters
Sulfamate esters are another important class of compounds that can be synthesized from this compound. These derivatives are recognized for their potential as therapeutic agents and as intermediates in organic synthesis. The formation of a sulfamate ester involves the reaction of this compound with an alcohol in the presence of a base. smolecule.comnih.gov
The general reaction is as follows:
General Reaction for Sulfamate Ester Synthesis
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfamoyl chloride. A base is required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. This method is applicable to a wide range of primary and secondary alcohols. The resulting sulfamate esters are often stable compounds that can be isolated and purified using standard techniques.
Incorporation into Complex Molecular Architectures
The cyclohexyl(ethyl)sulfamoyl moiety can be incorporated into more complex molecular frameworks, leading to the development of novel compounds with specialized functions. This is particularly evident in the synthesis of sulfamoylated heterocycles and nucleoside analogues, where the sulfamoyl group can significantly influence the biological activity of the parent molecule.
Sulfamoylated Heterocycles (e.g., Oxadiazole Derivatives)
A notable example of incorporating the cyclohexyl(ethyl)sulfamoyl group into a heterocyclic system is the synthesis of 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide. evitachem.comevitachem.com The synthesis of such complex molecules is typically a multi-step process. A plausible synthetic route involves the initial preparation of a benzoyl chloride derivative bearing the cyclohexyl(ethyl)sulfamoyl group. This is achieved by the reaction of 4-(chlorosulfonyl)benzoyl chloride with N-cyclohexylethylamine. Separately, the 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine (B1295642) core is synthesized. The final step involves the coupling of these two fragments, typically through an amide bond formation reaction. evitachem.com
Another similar derivative is 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide. evitachem.com The synthesis follows a similar strategy, highlighting the versatility of this approach for creating a variety of sulfamoylated oxadiazole derivatives.
| Compound Name | Key Synthetic Steps |
| 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | 1. Synthesis of 4-(cyclohexyl(ethyl)sulfamoyl)benzoyl chloride. 2. Synthesis of 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine. 3. Amide coupling of the two fragments. |
| 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | 1. Synthesis of 4-(cyclohexyl(ethyl)sulfamoyl)benzoyl chloride. 2. Synthesis of 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine. 3. Amide coupling of the two fragments. |
Sulfamoylated Nucleoside Analogues
The incorporation of a sulfamoyl group into nucleoside analogues can lead to compounds with significant therapeutic potential, including antiviral and anticancer activities. core.ac.uknih.govnih.govuab.cat A general strategy for the synthesis of 5'-O-sulfamoylated nucleoside analogues involves the reaction of a protected nucleoside, with a free 5'-hydroxyl group, with a sulfamoyl chloride.
Specifically for introducing the cyclohexyl(ethyl)sulfamoyl group, a protected nucleoside would be reacted with this compound in the presence of a suitable base. The protecting groups on the sugar moiety and the nucleobase are then removed to yield the final sulfamoylated nucleoside analogue.
An alternative convergent approach involves the synthesis of a sulfamoylated sugar derivative first. For instance, a protected ribose can be sulfamoylated at the 5'-position with this compound. This sulfamoylated sugar is then coupled with a silylated nucleobase under Vorbrüggen conditions to form the desired nucleoside analogue. nih.gov This method allows for greater flexibility in the choice of both the sugar and the nucleobase.
Cyclohexyl Sulfonamide Derivatives
The reaction of this compound with primary or secondary amines is a direct method for the synthesis of N-substituted cyclohexyl sulfonamides. These derivatives are of significant interest in agrochemistry and medicinal chemistry. A notable example is the synthesis of 2-glycinamide cyclohexyl sulfonamide derivatives, which have been investigated for their fungicidal properties against plant pathogens like Botrytis cinerea. mdpi.com
The general synthetic route involves the reaction of an amine with the sulfamoyl chloride, often in the presence of a base to neutralize the hydrogen chloride byproduct. In the case of more complex derivatives, a multi-step synthesis may be employed. For instance, N-(2-trifluoromethyl-4-chlorophenyl)-2-aminocyclohexyl sulfonamide can be synthesized and subsequently alkylated with a substituted chloroacetamide to yield the final 2-glycinamide cyclohexyl sulfonamide derivatives. mdpi.com
The biological activity of these derivatives is highly dependent on the nature of the substituents. Structure-activity relationship (SAR) studies have shown that modifications at the N-acyl and the phenyl ring of the glycinamide (B1583983) portion significantly influence the fungicidal efficacy. mdpi.com
| Compound | Substituent (R) on Glycinamide | EC₅₀ (μg/mL) |
|---|---|---|
| II-4 | 2,4-difluorophenyl | 2.89 |
| II-5 | 2,5-difluorophenyl | 3.16 |
| II-12 | 2-trifluoromethylphenyl | 3.54 |
| II-13 | 2,4-dichlorophenyl | 3.87 |
| Boscalid (Reference) | - | 4.46 |
Aryl Sulfamate Derivatives
Aryl sulfamates are another important class of compounds synthesized from sulfamoyl chlorides, including those with a cyclohexyl moiety. These derivatives have gained attention as potent inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. nih.govbirmingham.ac.uk The synthesis typically involves the reaction of a phenolic compound with the sulfamoyl chloride in the presence of a base. vulcanchem.com
In the design of novel STS inhibitors, a cyclohexyl group has been used as a lead scaffold. nih.govbirmingham.ac.uk By creating a series of aryl amido-linked sulfamate derivatives, researchers have explored the impact of various substituents on inhibitory activity. For instance, replacing a cyclohexyl ring with a more rigid adamantyl group has been shown to significantly enhance potency against STS. nih.govbirmingham.ac.uk
The following table summarizes the in vitro inhibitory activity of selected aryl sulfamate derivatives against STS.
| Compound | Aryl Moiety | IC₅₀ (nM) in JEG-3 whole-cell assay |
|---|---|---|
| Cyclohexyl Lead Compound | - | 421 |
| 1h | Adamantyl | 14 |
| 1q | Adamantyl with o-chlorobenzene sulfamate | 150 |
Regioselectivity and Stereoselectivity in Derivatization Reactions
The concepts of regioselectivity and stereoselectivity are crucial in the derivatization reactions involving this compound, particularly when the substrate contains multiple reactive sites or stereocenters.
Regioselectivity refers to the preference of a reagent to react at one site over another. In reactions with polyfunctional molecules, such as polyols or molecules with multiple amine groups, the inherent reactivity of the different functional groups and steric hindrance around them will dictate the regiochemical outcome. While specific studies on the regioselectivity of this compound are not extensively documented, general principles of sulfonylation reactions apply. The less sterically hindered and more nucleophilic site is generally favored. For instance, in a molecule with both a primary and a secondary amine, the reaction is likely to occur preferentially at the less hindered primary amine. The presence of the bulky cyclohexyl group on the sulfamoyl chloride would further enhance this preference.
Stereoselectivity pertains to the preferential formation of one stereoisomer over another. When this compound reacts with a chiral substrate containing, for example, a chiral amine or alcohol, the reaction can potentially lead to a mixture of diastereomers. The facial selectivity of the attack of the nucleophile on the sulfur atom of the sulfamoyl chloride, influenced by the existing stereocenter(s) in the substrate, will determine the diastereomeric ratio of the product. The flexible nature of the cyclohexyl ring, which can exist in different chair conformations, might also play a role in the stereochemical outcome of the reaction, although this is often a complex interplay of steric and electronic factors. In the synthesis of the aforementioned 2-glycinamide cyclohexyl sulfonamide derivatives, the use of a specific stereoisomer of the aminocyclohexyl sulfonamide precursor ensures the stereochemical integrity of the final product. mdpi.com
Structure-Activity Relationship (SAR) Studies in Synthetic Design
Structure-activity relationship (SAR) studies are fundamental in medicinal and agricultural chemistry for optimizing the biological activity of a lead compound. By systematically modifying the structure of a molecule and evaluating the resulting changes in activity, researchers can identify key structural features responsible for its biological function. nih.govnih.gov
In the context of derivatives from this compound, SAR studies have been instrumental in designing potent fungicidal and enzyme-inhibiting agents.
For the cyclohexyl sulfonamide derivatives with fungicidal activity, SAR studies on the 2-glycinamide series have revealed several key insights: mdpi.com
The N-acyl group: The nature of the substituent on the phenyl ring of the glycinamide moiety has a significant impact on activity. Electron-withdrawing groups, such as fluorine and trifluoromethyl, at the ortho and para positions of the phenyl ring generally lead to higher fungicidal activity. mdpi.com
For the aryl sulfamate derivatives designed as STS inhibitors, SAR studies have highlighted the following: nih.govbirmingham.ac.uk
The hydrophobic moiety: Replacing the cyclohexyl ring with a bulkier and more rigid adamantyl group dramatically increased the inhibitory potency against STS. This suggests that the size and rigidity of this part of the molecule are critical for effective binding to the enzyme's active site. nih.govbirmingham.ac.uk
The aryl sulfamate group: The substitution pattern on the aryl ring of the sulfamate moiety also modulates activity. For example, the presence of a chlorine atom at the ortho position of the benzene (B151609) sulfamate in compound 1q resulted in potent inhibition. nih.govbirmingham.ac.uk
These SAR findings provide a rational basis for the design of new, more effective derivatives of this compound for various applications.
Advanced Analytical Characterization Techniques for Cyclohexyl Ethyl Sulfamoyl Chloride and Its Derivatives
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of functional groups can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present.
For N-Cyclohexyl-N-ethyl-4-chlorobenzenesulfonamide, the ¹H NMR spectrum shows distinct signals that correspond to the protons of the 4-chlorobenzenesulfonyl group, the ethyl group, and the cyclohexyl group. The signals for the aromatic protons typically appear as doublets in the downfield region (δ 7.5-7.9 ppm) due to the electron-withdrawing effect of the sulfonyl group and the chlorine atom. The methylene (B1212753) protons of the ethyl group and the methine proton of the cyclohexyl group adjacent to the nitrogen atom also show characteristic shifts. The remaining protons of the cyclohexyl and ethyl groups appear as multiplets in the upfield region.
¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms and information about their chemical environment. The carbon atoms of the aromatic ring, the ethyl group, and the cyclohexyl ring all resonate at characteristic chemical shifts, allowing for a complete structural assignment.
¹H NMR Spectral Data for N-Cyclohexyl-N-ethyl-4-chlorobenzenesulfonamide
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.83 | d | 9.0 | 2H, H-2', H-6' (aromatic) |
| 7.57 | d | 8.5 | 2H, H-3', H-5' (aromatic) |
| 4.84 | s | - | 2H, Methylene of benzyl (B1604629) group (in a related derivative) |
| 3.47 | q | 7.5 | 2H, H-1" (ethyl CH₂) |
| 1.69-1.53 | m | - | 4H, H-2, H-6 (cyclohexyl) |
| 1.26-1.15 | m | - | 6H, H-3 to H-5 (cyclohexyl) |
| 0.98 | t | 7.5 | 3H, CH₃-2" (ethyl CH₃) |
Note: Some assignments are based on related structures discussed in the source.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The sulfamoyl group (-SO₂N<) has characteristic strong absorption bands for the S=O stretching vibrations.
For N-Cyclohexyl-N-ethyl-4-chlorobenzenesulfonamide, the IR spectrum prominently displays the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfamoyl group. Additionally, characteristic peaks for aromatic C-H and C=C bonds, as well as aliphatic C-H bonds of the cyclohexyl and ethyl groups, are observed. The presence of the C-Cl bond can also be identified in the fingerprint region.
Characteristic IR Absorption Bands for N-Cyclohexyl-N-ethyl-4-chlorobenzenesulfonamide
| Wavenumber (ν, cm⁻¹) | Intensity | Assignment |
| 3055 | Medium | Aromatic C-H stretching |
| 1525 | Medium | Aromatic C=C stretching |
| 1417 | Strong | Asymmetric S=O stretching (sulfamoyl) |
| 1141 | Strong | Symmetric S=O stretching (sulfamoyl) & C-N stretching |
| 567 | Medium-Strong | C-Cl stretching |
Mass Spectrometry (EIMS, LC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. Electron Ionization Mass Spectrometry (EIMS) often causes fragmentation of the molecule, and the resulting fragmentation pattern can be used to deduce its structure. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing complex mixtures and confirming the identity of compounds.
In the EIMS spectrum of N-Cyclohexyl-N-ethyl-4-chlorobenzenesulfonamide, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight. Characteristic fragment ions would include the loss of the ethyl group, the cyclohexyl group, or the entire cyclohexylethylamino moiety, as well as the formation of the 4-chlorophenylsulfonyl cation. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the calculation of the elemental formula.
Expected EIMS Fragmentation for N-Cyclohexyl-N-ethyl-4-chlorobenzenesulfonamide
| m/z | Ion Structure |
| 317/319 | [C₁₄H₂₀ClNO₂S]⁺ (Molecular Ion, [M]⁺) |
| 175/177 | [C₆H₄ClSO₂]⁺ |
| 148 | [M - C₆H₄ClSO₂]⁺ |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. These methods rely on the differential partitioning of analytes between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of compounds. UPLC uses smaller stationary phase particles, which allows for higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC.
For the analysis of Cyclohexyl(ethyl)sulfamoyl chloride and its derivatives, reversed-phase HPLC or UPLC would be the methods of choice. A nonpolar stationary phase (e.g., C18) would be used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. Purity is assessed by detecting and quantifying any impurity peaks in the chromatogram.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate mixtures, identify compounds, and monitor the progress of a reaction. It involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) on a flat carrier, and a mobile phase, which is a solvent or a mixture of solvents.
For this compound and its derivatives, TLC can be used to quickly assess purity and determine the appropriate solvent system for column chromatography purification. The compound is spotted onto the TLC plate, which is then placed in a developing chamber with the mobile phase. As the mobile phase ascends the plate by capillary action, the compound moves up the plate at a rate that depends on its affinity for the stationary and mobile phases. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound, stationary phase, and mobile phase. By comparing the Rf value of the sample to that of a standard, the identity of the compound can be confirmed. The presence of multiple spots indicates the presence of impurities.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the nature of intermolecular interactions that dictate how molecules are packed within a crystal lattice. While crystallographic data for this compound itself is not extensively reported in publicly accessible literature, analysis of its closely related derivatives offers significant insights into the structural characteristics of this class of compounds.
Detailed research findings from the X-ray crystallographic analysis of cyclohexylsulfamoyl derivatives reveal key structural features, particularly concerning the conformation of the cyclohexyl ring and the geometry around the sulfonamide group.
Similarly, the crystal structure of another derivative, Ethyl (S)-2-[(N-cyclohexylsulfamoyl)carbamoyloxy]propanoate, has been analyzed. jmaterenvironsci.com This compound crystallizes in the P21 space group. jmaterenvironsci.com The determination of its solid-state structure by X-ray analysis provided definitive confirmation of its chemical identity and stereochemistry. jmaterenvironsci.com
In the crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide, the substituents on the sulfonamide S—N bond adopt a gauche orientation. researchgate.net The molecules in the crystal are linked by N—H⋯N hydrogen bonds, forming chains that propagate along the crystallographic direction. researchgate.net
These examples demonstrate the power of X-ray crystallography in providing a detailed understanding of the solid-state conformation and packing of molecules containing the cyclohexylsulfamoyl moiety. The consistent observation of the chair conformation for the cyclohexyl ring and the significant role of hydrogen bonding in crystal packing are key takeaways from these studies.
Interactive Data Table: Crystallographic Data for Cyclohexylsulfamoyl Derivatives
| Compound Name | N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide nih.gov | Ethyl (S)-2-[(N-cyclohexylsulfamoyl)carbamoyloxy]propanoate jmaterenvironsci.com |
| Molecular Formula | C₁₄H₂₀N₂O₃S | C₁₂H₂₂N₂O₅S |
| Molecular Weight | 296.39 | 322.38 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁ |
| Unit Cell Parameters | ||
| a (Å) | 14.6929 (19) | Data not available |
| b (Å) | 13.3486 (19) | Data not available |
| c (Å) | 7.9769 (12) | Data not available |
| α (°) | 90 | Data not available |
| β (°) | 102.387 (7) | Data not available |
| γ (°) | 90 | Data not available |
| Volume (ų) | 1528.1 (4) | Data not available |
| Z | 4 | Data not available |
| Temperature (K) | 296 | Data not available |
| Key Structural Features | Cyclohexyl ring in chair conformation; Intermolecular N—H⋯O hydrogen bonds. | Structure confirmed by X-ray analysis. |
Computational and Theoretical Studies on Cyclohexyl Ethyl Sulfamoyl Chloride
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For Cyclohexyl(ethyl)sulfamoyl chloride, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), are utilized to determine its optimized molecular geometry. jmaterenvironsci.cometprogram.org These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.
The electronic structure of the molecule, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can also be elucidated through DFT. researchgate.net The HOMO-LUMO energy gap is a key descriptor of molecular stability and chemical reactivity. jmaterenvironsci.com A smaller gap generally indicates higher reactivity. jmaterenvironsci.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net
Table 1: Computed Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆ClNO₂S |
| Molecular Weight | 225.736 g/mol |
| Exact Mass | 225.0590276 |
| Topological Polar Surface Area | 45.8 Ų |
| Rotatable Bond Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
| Heavy Atom Count | 13 |
Source: Guidechem guidechem.com
Mechanistic Modeling of Reaction Pathways (e.g., Hydrolysis, Derivatization)
Computational modeling plays a significant role in understanding the mechanisms of reactions involving this compound, such as hydrolysis and derivatization. For instance, the hydrolysis of related sulfonyl chlorides has been studied to understand the role of intermediates and the effects of reaction conditions. researchgate.net Theoretical models can map out the potential energy surface for these reactions, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a detailed picture of the reaction mechanism.
In derivatization reactions, where the sulfamoyl chloride is reacted with other molecules to create new compounds, mechanistic modeling can predict the most likely reaction pathways. ethz.chscholaris.ca For example, in the synthesis of complex molecules containing the cyclohexyl(ethyl)sulfamoyl moiety, computational studies can help to understand the regioselectivity and stereoselectivity of the reactions. semanticscholar.org These models can also explore the impact of different catalysts and solvent conditions on the reaction outcome. cbijournal.com
Prediction of Molecular Interactions and Conformational Analysis
The biological activity and physical properties of this compound and its derivatives are heavily influenced by their three-dimensional shape and how they interact with other molecules. Conformational analysis, often performed using molecular mechanics or DFT, is employed to identify the stable conformations of the molecule. rsc.org The cyclohexyl ring can exist in different chair and boat conformations, and the orientation of the ethyl and sulfamoyl chloride groups can vary, leading to a complex conformational landscape.
Understanding these conformations is critical for predicting how the molecule will bind to a biological target, such as an enzyme. Molecular docking studies, a type of computational modeling, can predict the preferred binding orientation of a ligand within the active site of a protein. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. cbijournal.com
In Silico Screening and Design Principles
In silico screening is a computational technique used in drug discovery to search large databases of virtual compounds to identify molecules that are most likely to bind to a drug target. google.comgoogle.com Derivatives of this compound have been identified through such screening processes as potential inhibitors of various enzymes. For example, compounds containing the cyclohexyl(ethyl)sulfamoyl group have been investigated as potential therapeutic agents.
The data obtained from computational studies provide crucial design principles for the synthesis of new and more potent derivatives. By understanding the structure-activity relationships (SAR), chemists can modify the structure of this compound to enhance its desired properties, such as binding affinity, selectivity, and pharmacokinetic profile. nih.govsci-hub.seijbpas.com For instance, modifications to the cyclohexyl or ethyl groups, or replacement of the chlorine atom, can be guided by computational predictions to optimize the molecule's interaction with its target. acs.orgmdpi.com
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies with Improved Efficiency and Sustainability
The traditional synthesis of sulfamoyl chlorides often involves reagents like chlorosulfonic acid or sulfuryl chloride, which are hazardous and produce significant waste. thieme-connect.com The future of synthesizing compounds like Cyclohexyl(ethyl)sulfamoyl chloride lies in the development of more efficient, safer, and environmentally benign methodologies.
Key emerging strategies include:
Catalyst-Free and Solvent-Free Reactions: Research is moving towards protocols that minimize or eliminate catalysts and organic solvents. A novel, green method for the synthesis of sulfonamides and sulfonylazides has been developed using catalyst-free conditions in aqueous media, offering high yields and short reaction times. tandfonline.com Applying such principles to the synthesis of the sulfamoyl chloride precursor itself is a key goal.
Electrochemical Synthesis: An environmentally benign electrochemical method has been reported for the oxidative coupling of readily available thiols and amines to form sulfonamides. acs.org This approach is driven by electricity, avoids sacrificial reagents, and produces hydrogen as the only byproduct. Adapting this for N,N-disubstituted sulfamoyl chlorides could provide a sustainable manufacturing route.
Photoredox Catalysis: Visible-light-activated methods are gaining traction. A practical method for the hydrosulfamoylation of alkenes using sulfamoyl chlorides as radical precursors under blue-light activation has been demonstrated, using a metal-free photocatalyst. jove.com This highlights a pathway for using sulfamoyl chlorides in a more energy-efficient manner.
Alternative Reagents: To circumvent harsh traditional reagents, milder alternatives are being explored. One such method uses S-alkylisothiourea salts and N-chlorosuccinimide (NCS) for the synthesis of structurally diverse sulfonyl chlorides, which is scalable and avoids hazardous reagents like chlorine gas. organic-chemistry.org Another efficient method uses hydrogen peroxide and zirconium tetrachloride for the direct oxidative conversion of thiols into sulfonyl chlorides in very short reaction times. organic-chemistry.org
The table below summarizes and compares conventional and emerging synthetic approaches relevant to sulfamoyl chloride synthesis.
| Feature | Conventional Methods | Emerging Green Methods |
| Reagents | Chlorosulfonic acid, Thionyl chloride | H₂O₂, NCS, Electrochemical potential, Light |
| Solvents | Dichloromethane (B109758), Chloroform | Water, Acetonitrile (B52724), Solvent-free |
| Catalysts | Often requires strong acids/bases | Metal-free photocatalysts, Catalyst-free |
| Byproducts | Acidic waste, Halogenated waste | Water, H₂, Recyclable byproducts |
| Efficiency | Variable yields, long reaction times | High yields, short reaction times |
Future research will likely focus on adapting these green principles to the specific, scalable synthesis of aliphatic sulfamoyl chlorides like this compound.
Exploration of New Reaction Pathways and Mechanistic Insights
A deeper understanding of reaction mechanisms allows for better control over reactivity and the discovery of new transformations. For this compound, this involves studying its fundamental reactivity and exploring novel reaction pathways.
Mechanistic Studies of Fundamental Reactions: The mechanisms of reactions involving sulfamoyl chlorides, such as hydrolysis and aminolysis, are complex and continue to be an area of study. The hydrolysis of N,N-disubstituted sulfamoyl chlorides has been proposed to proceed through either Sₙ1 or Sₙ2 pathways depending on the substituents and conditions. beilstein-journals.orggoogle.com The reaction with anilines (anilinolysis) has been shown to proceed via an elimination mechanism involving a transient N-sulfonylamine intermediate, following either an E2 or E1cB-like pathway depending on the solvent. psu.edursc.org Detailed kinetic and isotopic labeling studies for this compound could precisely elucidate its preferred reaction pathways.
Radical-Based Transformations: The activation of the S-Cl bond to generate sulfamoyl radicals is a promising area. Recently, a photocatalyst-free strategy was developed for the regioselective sulfamoyl-oximation of alkenes by activating sulfamoyl chlorides through a Hydrogen Atom Transfer (HAT) and Halogen-Atom Transfer (XAT) relay strategy. acs.org This opens up new avenues for using this compound in complex, multi-component reactions to build molecular complexity in a single step.
Solvolysis Studies: The solvolysis of sulfonyl halides is a classic method for probing reaction mechanisms. The application of tools like the extended Grunwald-Winstein equation helps to quantify the influence of solvent nucleophilicity and ionizing power on the reaction rate, providing insight into the transition state character. beilstein-journals.orgnih.gov Such studies on this compound would provide valuable data on its reactivity profile across a range of solvents.
| Reaction Type | Proposed Mechanism(s) | Key Intermediates/States |
| Hydrolysis | Sₙ1, Sₙ2 | Carbocation-like or pentacoordinate sulfur transition state |
| Anilinolysis | E2, E1cB-like E2 | N-sulfonylamine ([R-N=SO₂]) |
| Radical Addition | HAT/XAT Relay | Sulfamoyl radical (R₂NSO₂•) |
Rational Design of Derivatives with Tailored Molecular Properties
This compound is a building block for creating N-cyclohexyl-N-ethylsulfonamides. The future lies in the rational design of these sulfonamide derivatives to achieve specific functions, particularly in medicinal chemistry and materials science. nih.govbenthamdirect.com
Structure-Activity Relationship (SAR) Studies: By systematically reacting this compound with a diverse library of amines, a wide range of sulfonamide derivatives can be generated. These derivatives can then be screened for biological activity. For example, novel 2-glycinamide cyclohexyl sulfonamide derivatives have been synthesized and evaluated for fungicidal activity, demonstrating the utility of the cyclohexyl sulfonamide scaffold. mdpi.com
Bioisosteric Replacement and Molecular Hybridization: The sulfonamide group is a well-known bioisostere of carboxylic acids and amides, and it is a key pharmacophore in numerous drugs. jove.com Rational drug design strategies, such as combining the Cyclohexyl(ethyl)sulfamoyl moiety with other known pharmacologically active fragments (molecular hybridization), can lead to new therapeutic agents. researchgate.net The cyclohexyl group itself is often incorporated to enhance properties like lipophilicity, which can be crucial for biological activity. researchgate.net
Target-Specific Design: With increasing knowledge of the three-dimensional structures of biological targets like enzymes and receptors, derivatives can be designed for a precise fit. The cyclohexyl and ethyl groups of this compound provide a specific steric and electronic profile that can be exploited to achieve selectivity for a particular biological target. nih.govresearchgate.net
Integration of Computational and Experimental Approaches in Chemical Research
The synergy between computational modeling and experimental work is accelerating chemical research. This integrated approach is crucial for predicting properties, understanding mechanisms, and guiding the synthesis of new molecules derived from this compound.
Predictive Docking Studies: Molecular docking is a powerful computational tool used to predict how a molecule binds to the active site of a protein. nih.gov Before synthesizing a library of sulfonamide derivatives from this compound, docking studies can be performed to prioritize candidates with the highest predicted binding affinity for a specific therapeutic target, saving time and resources. researchgate.netacs.org
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate molecular properties and model reaction pathways. mdpi.com For instance, DFT can help elucidate the transition states of reactions involving this compound, complementing experimental mechanistic studies. researchgate.net It can also be used to predict spectroscopic signatures (e.g., NMR, IR), aiding in the characterization of newly synthesized derivatives. mdpi.com
Combined QM/MM Approaches: For complex systems, such as an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. This allows for a high-accuracy quantum mechanical treatment of the reacting species (e.g., the sulfonamide derivative) while the larger protein environment is treated with more computationally efficient molecular mechanics, providing a more accurate model of the biological system.
The integration of these computational tools with laboratory experiments creates a powerful cycle of design, synthesis, and testing, which will undoubtedly drive future research into the applications of this compound and its derivatives.
Q & A
Q. What are the established synthetic routes for cyclohexyl(ethyl)sulfamoyl chloride, and how can reaction conditions be optimized for academic-scale preparation?
this compound is typically synthesized via sulfamoylation of cyclohexylamine derivatives. A common method involves reacting cyclohexylamine with ethyl chlorosulfate in anhydrous conditions, followed by purification using column chromatography (silica gel, hexane/ethyl acetate) . Optimization may include adjusting reaction temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios. Characterization via (δ 1.2–1.8 ppm for cyclohexyl protons) and (δ 45–50 ppm for sulfamoyl carbon) is critical to confirm purity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
The compound is corrosive and moisture-sensitive. Key protocols include:
- Use of PPE (nitrile gloves, goggles, lab coat).
- Conducting reactions in a fume hood to prevent inhalation of vapors.
- Storage under inert atmosphere (argon or nitrogen) at 2–8°C . Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite .
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard methods include:
- Spectroscopy : , , and IR (S=O stretch at ~1350 cm) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity >98%.
- Elemental analysis : Confirming C, H, N, S, and Cl percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilic sulfur center’s reactivity. Key parameters include LUMO energy (indicating susceptibility to nucleophilic attack) and Mulliken charges on the sulfamoyl chloride group. Such models help predict regioselectivity in reactions with amines or alcohols .
Q. What strategies resolve contradictions in reported yields for sulfonamide derivatives synthesized from this compound?
Discrepancies often arise from variations in solvent polarity (e.g., DMF vs. THF) or moisture content. Systematic studies should:
Q. How does steric hindrance from the cyclohexyl group influence the compound’s reactivity in multi-step syntheses?
The cyclohexyl moiety reduces reaction rates in sterically demanding environments. For example, in Suzuki-Miyaura couplings, bulky ligands (e.g., SPhos) may be required to facilitate transmetalation. Comparative studies with linear alkyl analogs (e.g., ethylsulfamoyl chloride) can quantify steric effects via Hammett or Taft parameters .
Q. What advanced analytical techniques are required to detect degradation products of this compound under prolonged storage?
LC-MS/MS can identify hydrolysis products (e.g., cyclohexyl(ethyl)sulfamic acid) with a mass shift of +18 Da (addition of ). Accelerated stability studies (40°C/75% RH for 14 days) combined with multivariate analysis (PCA) help correlate degradation pathways with storage conditions .
Methodological Guidance
-
Experimental Design :
- For kinetic studies, use pseudo-first-order conditions with excess nucleophile (e.g., 10:1 amine-to-sulfamoyl chloride ratio) .
- Include control reactions (e.g., without catalyst) to validate mechanistic hypotheses .
-
Data Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
